molecular formula C21H20BrCl2N5O B12146202 1-(4-bromophenyl)-3-(3,4-dichlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea CAS No. 397291-11-1

1-(4-bromophenyl)-3-(3,4-dichlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B12146202
CAS No.: 397291-11-1
M. Wt: 509.2 g/mol
InChI Key: VTWDMPPCNPPDLS-UHFFFAOYSA-N
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Description

Urea, N-(4-bromophenyl)-N’-(3,4-dichlorophenyl)-N-[(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]- is a complex organic compound that belongs to the class of ureas. This compound is characterized by the presence of bromine, chlorine, and a triazoloazepine moiety, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(4-bromophenyl)-N’-(3,4-dichlorophenyl)-N-[(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the triazoloazepine ring, followed by the introduction of bromine and chlorine substituents. The final step involves the formation of the urea linkage under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of halogenated and triazoloazepine-containing molecules on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Urea, N-(4-bromophenyl)-N’-(3,4-dichlorophenyl)-N-[(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]- involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms, as well as the triazoloazepine ring, allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)-N-[(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]-
  • Urea, N-(4-bromophenyl)-N’-(3,4-difluorophenyl)-N-[(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]-

Uniqueness

The uniqueness of Urea, N-(4-bromophenyl)-N’-(3,4-dichlorophenyl)-N-[(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]- lies in its specific combination of bromine, chlorine, and triazoloazepine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

397291-11-1

Molecular Formula

C21H20BrCl2N5O

Molecular Weight

509.2 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(3,4-dichlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C21H20BrCl2N5O/c22-14-5-8-16(9-6-14)29(21(30)25-15-7-10-17(23)18(24)12-15)13-20-27-26-19-4-2-1-3-11-28(19)20/h5-10,12H,1-4,11,13H2,(H,25,30)

InChI Key

VTWDMPPCNPPDLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN(C3=CC=C(C=C3)Br)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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